

# The Pharmacokinetic Profile of MDL-811: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

MDL-811 is a novel small-molecule allosteric activator of Sirtuin 6 (SIRT6), a histone deacetylase with significant therapeutic potential in oncology and inflammatory diseases.[1] Preclinical studies have demonstrated its efficacy in models of colorectal cancer and ischemic stroke. A thorough understanding of its pharmacokinetic (PK) profile is crucial for its continued development and potential translation to clinical settings. This guide provides a detailed overview of the known pharmacokinetic properties of MDL-811, including experimental methodologies and key findings from preclinical in vivo studies.

## **Pharmacokinetic Data**

While specific quantitative pharmacokinetic parameters for **MDL-811** are cited to be in supplementary materials of a key study, these supplementary files were not available in the public domain search results.[1] However, the study design provides a framework for the type of data generated. The table below summarizes the pharmacokinetic parameters that were determined in a preclinical mouse study.

Table 1: Summary of Pharmacokinetic Parameters of MDL-811 in Mice



| Parameter                     | Route of<br>Administration | Dose                            | Vehicle                                                 | Key Findings                                        |
|-------------------------------|----------------------------|---------------------------------|---------------------------------------------------------|-----------------------------------------------------|
| Bioavailability<br>(F%)       | Intraperitoneal<br>(IP)    | 30 mg/kg                        | 5% DMSO, 10%<br>Solutol, 85%<br>saline (pH 7.0-<br>8.0) | Reported as 92.96%[1]                               |
| Area Under the<br>Curve (AUC) | Intravenous (IV)<br>& IP   | 20 mg/kg (IV), 30<br>mg/kg (IP) | 5% DMSO, 10%<br>Solutol, 85%<br>saline (pH 7.0-<br>8.0) | Calculated using the linear trapezoidal rule.       |
| Plasma<br>Concentration       | IV & IP                    | 20 mg/kg (IV), 30<br>mg/kg (IP) | 5% DMSO, 10%<br>Solutol, 85%<br>saline (pH 7.0-<br>8.0) | Measured at multiple time points up to 24 hours.[1] |

## **Experimental Protocols**

The following section details the methodology employed in the pivotal preclinical pharmacokinetic study of **MDL-811**.

## In Vivo Pharmacokinetic Study in Mice

A study was conducted to evaluate the pharmacokinetic properties of **MDL-811** in male C57BL/6J mice.[1]

#### **Animal Model:**

• Species: Mouse

Strain: C57BL/6J

• Sex: Male

· Age: Six weeks old

• Group Size: 5 mice per group[1]



#### Drug Administration:

- Formulation: MDL-811 was dissolved in a vehicle consisting of 5% DMSO, 10% Solutol, and 85% saline. The pH of the formulation was adjusted to a range of 7.0-8.0.[1]
- Routes and Doses:
  - A single intravenous (IV) bolus injection at a dose of 20 mg/kg.[1]
  - A single intraperitoneal (IP) injection at a dose of 30 mg/kg.[1]

#### Sample Collection:

- Matrix: Plasma
- Time Points: Plasma samples were collected at 5 minutes, 15 minutes, 30 minutes, 1 hour, 2 hours, 4 hours, 8 hours, and 24 hours post-administration.
- Procedure: Mice were sacrificed at each time point for the collection of plasma samples.[1]

#### Bioanalytical Method:

- Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) was employed to determine the concentration of MDL-811 in the plasma samples.[1]
- Data Analysis: Pharmacokinetic parameters were calculated from the mean plasma
  concentration-time profiles using Analyst Software 1.6. The area under the curve (AUC) was
  calculated using the linear trapezoidal rule. The bioavailability following IP administration was
  determined by comparing the dose-normalized AUC from the IP route to that of the IV route.
   [1]

## **Visualizations**

## **Experimental Workflow**

The following diagram illustrates the workflow of the preclinical pharmacokinetic study of **MDL-811**.





Click to download full resolution via product page

Caption: Workflow of the in vivo pharmacokinetic study of MDL-811 in mice.



## **ADME Pathway**

This diagram provides a conceptual overview of the Absorption, Distribution, Metabolism, and Excretion (ADME) of **MDL-811** based on the available data.



Click to download full resolution via product page

Caption: Conceptual ADME pathway for MDL-811.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacokinetic Profile of MDL-811: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377240#pharmacokinetic-profile-of-mdl-811]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com